5-Bromo-1-ethyl-1H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-ethyl-1H-1,2,4-triazol-3-amine is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position and an ethyl group at the 1-position of the triazole ring. It has a molecular formula of C4H6BrN3 and a molecular weight of 176.02 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-ethyl-1H-1,2,4-triazol-3-amine typically involves the bromination of 1-ethyl-1H-1,2,4-triazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-1-ethyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation or reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of catalysts like palladium or copper.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products like 5-azido-1-ethyl-1H-1,2,4-triazole or 5-thio-1-ethyl-1H-1,2,4-triazole can be formed.
Oxidation Products: Oxidized derivatives of the triazole ring.
Reduction Products: Reduced forms of the triazole ring.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-ethyl-1H-1,2,4-triazol-3-amine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Bromo-1-ethyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that can inhibit or activate enzymatic activities. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The ethyl group enhances the compound’s lipophilicity, facilitating its cellular uptake and interaction with lipid membranes .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-1H-1,2,4-triazol-3-amine: Lacks the ethyl group, resulting in different physicochemical properties.
1-Ethyl-1H-1,2,4-triazole: Lacks the bromine atom, affecting its reactivity and biological activity.
5-Bromo-1-methyl-1H-1,2,4-triazole: Similar structure but with a methyl group instead of an ethyl group, leading to variations in its chemical behavior.
Uniqueness: 5-Bromo-1-ethyl-1H-1,2,4-triazol-3-amine is unique due to the combined presence of the bromine atom and the ethyl group, which confer distinct reactivity and biological properties. The bromine atom enhances its electrophilicity, making it a versatile intermediate in organic synthesis, while the ethyl group improves its solubility and membrane permeability .
Eigenschaften
Molekularformel |
C4H7BrN4 |
---|---|
Molekulargewicht |
191.03 g/mol |
IUPAC-Name |
5-bromo-1-ethyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C4H7BrN4/c1-2-9-3(5)7-4(6)8-9/h2H2,1H3,(H2,6,8) |
InChI-Schlüssel |
CPFVNBKBUWBCBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=NC(=N1)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.